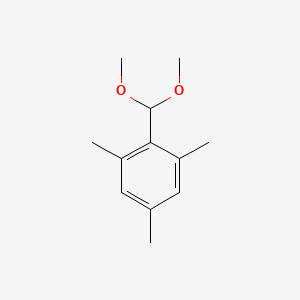
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, characterized by the presence of three methyl groups and a dimethoxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the formation of intermediate compounds, followed by specific functional group modifications to achieve the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids (AlCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s effects are mediated by the formation of reactive intermediates, which can interact with nucleophilic sites on biomolecules or other substrates. The pathways involved include the activation of electrophiles and the stabilization of carbocation intermediates .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3,5-trimethyl-: Lacks the dimethoxymethyl group, making it less reactive in certain substitution reactions.
Benzene, 2,4,6-trimethyl-: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Benzene, 2-(methoxymethyl)-1,3,5-trimethyl-: Contains a methoxymethyl group instead of a dimethoxymethyl group, affecting its chemical properties.
Uniqueness
Benzene, 2-(dimethoxymethyl)-1,3,5-trimethyl- is unique due to the presence of the dimethoxymethyl group, which enhances its reactivity and potential for functionalization. This structural feature allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
64761-29-1 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C12H18O2/c1-8-6-9(2)11(10(3)7-8)12(13-4)14-5/h6-7,12H,1-5H3 |
InChI Key |
RWFGNWVNQFFQIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)
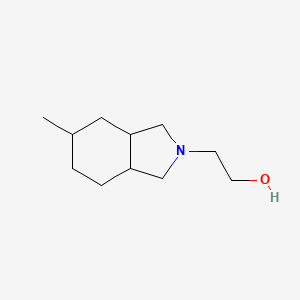
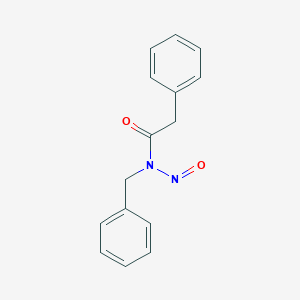
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)
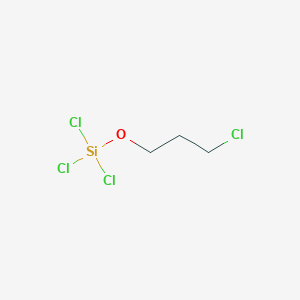
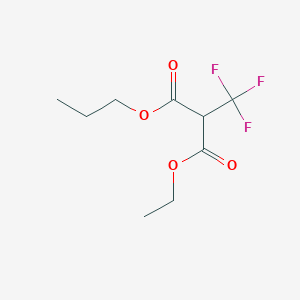


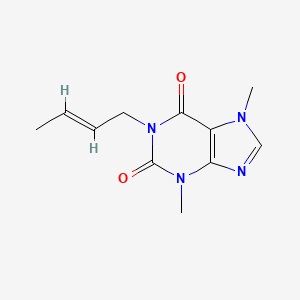
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde](/img/structure/B14502587.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
